molecular formula C5H11NO3 B12842845 (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

Cat. No.: B12842845
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-VAYJURFESA-N
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Description

(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a pyrrolidine ring, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Common synthetic routes may include:

    Aldol Reactions: Using chiral aldehydes and ketones to form the pyrrolidine ring.

    Hydroxylation Reactions: Introducing hydroxyl groups at specific positions on the ring.

Industrial Production Methods

Industrial production methods may involve:

    Enzymatic Synthesis: Using enzymes to catalyze the formation of the compound with high stereoselectivity.

    Chemical Synthesis: Employing large-scale chemical reactions with optimized conditions to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups like halides or ethers.

Scientific Research Applications

(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has various scientific research applications, including:

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with enzymes and other biomolecules.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the synthesis of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol: can be compared with other chiral pyrrolidine derivatives, such as:

Uniqueness

  • Stereochemistry : The specific stereochemistry of this compound may confer unique properties in terms of reactivity and biological activity.
  • Functional Groups : The presence of multiple hydroxyl groups and a pyrrolidine ring makes it distinct from other similar compounds.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m0/s1

InChI Key

OQEBIHBLFRADNM-VAYJURFESA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H](N1)CO)O)O

Canonical SMILES

C1C(C(C(N1)CO)O)O

Origin of Product

United States

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